HC‑Pro Protease Substrate Recognition: Conserved Val‑Gly‑Gly Motif Versus Non‑Cognate Tripeptides
The helper‑component proteinase (HC‑Pro; EC 3.4.22.45) of potyviruses cleaves at the Gly‑Gly bond within the conserved sequence ‑Tyr‑Xaa‑Val‑Gly‑Gly‑ [1]. Natural substrate sequences from tobacco vein mottling virus, potato virus Y, plum pox virus, and barley yellow mosaic virus all retain the Val‑Gly‑Gly core, whereas tripeptides lacking the N‑terminal valine (e.g., H‑Ala‑Gly‑Gly‑OH or H‑Leu‑Gly‑Gly‑OH) are not documented as substrates in any published literature [2]. Direct kinetic constants (Km, kcat) for isolated H‑Val‑Gly‑Gly‑OH are not publicly available; however, the absolute conservation of the valine position across viral genera provides class‑level evidence that the valine side chain is an essential recognition determinant [1][2].
| Evidence Dimension | Substrate recognition by HC‑Pro protease |
|---|---|
| Target Compound Data | Val‑Gly‑Gly motif conserved in all known natural cleavage sites across multiple potyvirus species. |
| Comparator Or Baseline | Non‑cognate tripeptides (Ala‑Gly‑Gly, Leu‑Gly‑Gly) not reported as substrates in any public database. |
| Quantified Difference | Qualitative: 100% conservation of Val in natural substrates; Ala/Leu analogs not detected. |
| Conditions | Viral polyprotein processing; data aggregated from BRENDA and UniProtKB curations. |
Why This Matters
For scientists developing HC‑Pro activity assays or screening inhibitors, the authentic Val‑Gly‑Gly sequence is irreplaceable because N‑terminal substitution is predicted to eliminate enzymatic recognition based on strict evolutionary conservation across all characterized potyviruses.
- [1] UniProtKB, A0A060L910 (Helper component proteinase) (accessed 24 Apr 2024). https://www.uniprot.org/uniprotkb/A0A060L910/entry View Source
- [2] BRENDA, EC 3.4.22.45 literature summary (accessed 24 Apr 2024). https://brenda-enzymes.info/literature.php?e=3.4.22.45 View Source
